molecular formula C12H12O2 B15081164 2-Benzoylcyclopentan-1-one CAS No. 36150-58-0

2-Benzoylcyclopentan-1-one

Cat. No.: B15081164
CAS No.: 36150-58-0
M. Wt: 188.22 g/mol
InChI Key: NUVLMANGYIEORM-UHFFFAOYSA-N
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Description

2-Benzoylcyclopentan-1-one is an organic compound with the molecular formula C12H12O2 It is a derivative of cyclopentanone, where a benzoyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylcyclopentan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of cyclopentanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the cyclopentanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoylcyclopentanones, depending on the nature of the substituent.

Scientific Research Applications

2-Benzoylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving ketones and benzoyl groups.

    Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its derivatives may have applications as flavoring agents, fragrances, or in material science.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclopentan-1-one depends on its specific application. In chemical reactions, the benzoyl group can act as an electrophile, participating in various substitution and addition reactions. The cyclopentanone ring provides a reactive site for nucleophilic attack, facilitating ring-opening or ring-expansion reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound, lacking the benzoyl group.

    Benzoylacetone: A similar compound with a different carbonyl group arrangement.

    2-Acetylcyclopentanone: Another derivative of cyclopentanone with an acetyl group instead of a benzoyl group.

Uniqueness

2-Benzoylcyclopentan-1-one is unique due to the presence of both a benzoyl group and a cyclopentanone ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

36150-58-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-benzoylcyclopentan-1-one

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

NUVLMANGYIEORM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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